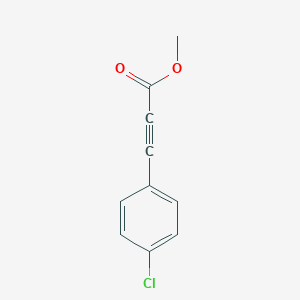

methyl 3-(4-chlorophenyl)propiolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of methyl 3-(4-chlorophenyl)propiolate involves several steps. One common method includes the reaction of 2-Propenoic acid, 3-(4-chlorophenyl)-, phenylmethyl ester with appropriate reagents . The synthetic route typically involves saponification and hydrazinolysis of the model ester to afford the corresponding acid and hydrazide . The model ester can also be transformed into the corresponding trichloroacetimidate or acetate by reacting with trichloroacetonitrile and acetic anhydride, respectively . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

methyl 3-(4-chlorophenyl)propiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trichloroacetonitrile, acetic anhydride, and TMSOTf (trimethylsilyl trifluoromethanesulfonate) . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trichloroacetonitrile and acetic anhydride can yield trichloroacetimidate or acetate derivatives .

Applications De Recherche Scientifique

Anticancer Research

Methyl 3-(4-chlorophenyl)propiolate has been investigated for its antiproliferative properties, particularly against cancer cell lines. Recent studies have demonstrated that derivatives of this compound exhibit promising activity as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapeutics.

- Synthesis and Modification : Research has shown that through structural modifications, such as the synthesis of N-alkyl derivatives, the antiproliferative activity can be enhanced. For instance, a series of compounds synthesized from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate displayed significant inhibitory effects on HCT-116 colon cancer cells, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, where compounds derived from this compound were shown to activate apoptotic pathways. Molecular docking studies further elucidated the interaction between these compounds and target proteins involved in cell cycle regulation and apoptosis .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- C–C Bond Formation : The compound can participate in various coupling reactions, including trichloroacetimidate and acetate coupling methods. These reactions facilitate the formation of new carbon-carbon bonds with high efficiency and yield. For example, reactions involving C-active nucleophiles have been optimized to yield various aryl-substituted derivatives .

- Cycloaddition Reactions : this compound has also been utilized in cycloaddition reactions with carbonyl ylides. This application is significant for synthesizing complex molecular architectures that are relevant in drug discovery .

Table: Summary of Key Experimental Findings

Mécanisme D'action

The mechanism of action of methyl 3-(4-chlorophenyl)propiolate involves its interaction with molecular targets and pathways within cells. The compound has shown affinity for heat shock proteins, such as TRAP1, which may explain its antiproliferative activities . By binding to these proteins, the compound can disrupt cellular processes and induce apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparaison Avec Des Composés Similaires

methyl 3-(4-chlorophenyl)propiolate can be compared with other similar compounds, such as 3-(4-Chlorophenyl)propanoic acid and methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate . These compounds share structural similarities but differ in their chemical properties and applications. For example, 3-(4-Chlorophenyl)propanoic acid is used in different synthetic routes and has distinct chemical properties compared to this compound

Activité Biologique

Methyl 3-(4-chlorophenyl)propiolate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the reaction of methyl propiolate and 4-chlorobenzoic acid. Its chemical structure can be represented as follows:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. One study evaluated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results demonstrated that this compound has a notable inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HeLa | 11.0 | More potent than Doxorubicin (IC50: 2.29 µM) |

| MDA-MB-231 | 0.69 |

This data suggests that this compound could serve as a lead compound for the development of new anticancer agents due to its superior activity compared to established chemotherapeutics .

Antioxidant Activity

In addition to its anticancer properties, this compound has been investigated for its antioxidant capabilities. A study utilized the DPPH radical scavenging method to assess the antioxidant activity of various derivatives, including this compound.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 1.35 times higher than control | Higher than Vitamin C |

The findings indicate that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic potential in preventing oxidative stress-related diseases .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of HDACs : It has been shown to act as a histone deacetylase inhibitor (HDACI), which is critical in regulating gene expression related to cancer cell proliferation and apoptosis .

- Radical Scavenging : The presence of the chlorophenyl group enhances the compound's ability to donate electrons, thus neutralizing free radicals effectively .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HeLa Cells : A series of experiments demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent.

- Antioxidant Studies : In vitro assays showed that derivatives of this compound significantly reduced oxidative stress markers in cellular models, suggesting therapeutic applications in diseases characterized by oxidative damage.

Propriétés

IUPAC Name |

methyl 3-(4-chlorophenyl)prop-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAXQAIHXHGPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356531 |

Source

|

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-18-6 |

Source

|

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.